![molecular formula C31H32N2O B380894 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380894.png)
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol typically involves multi-step organic reactions. The starting materials often include indole derivatives and various reagents to introduce the diethylamino and diphenyl groups. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol: A closely related compound with similar structural features.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C31H32N2O |
|---|---|
Molecular Weight |
448.6g/mol |
IUPAC Name |
1-(diethylamino)-3-(2,3-diphenylbenzo[g]indol-1-yl)propan-2-ol |
InChI |
InChI=1S/C31H32N2O/c1-3-32(4-2)21-26(34)22-33-30(25-16-9-6-10-17-25)29(24-14-7-5-8-15-24)28-20-19-23-13-11-12-18-27(23)31(28)33/h5-20,26,34H,3-4,21-22H2,1-2H3 |
InChI Key |
LOFMOFMAWPKIMA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CCN(CC)CC(CN1C(=C(C2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


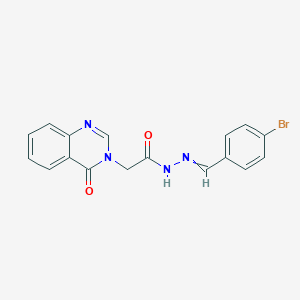
![1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B380817.png)

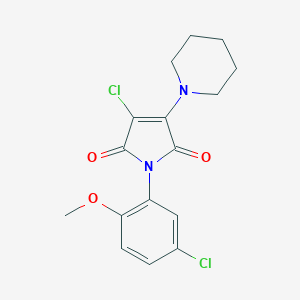
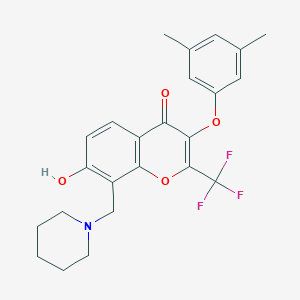
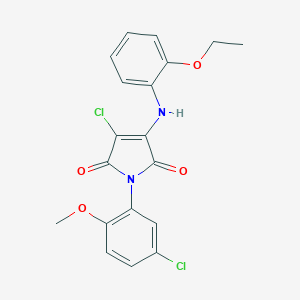
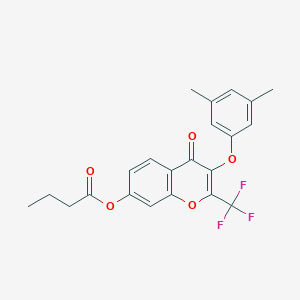
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
![Ethyl 6-methyl-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380826.png)
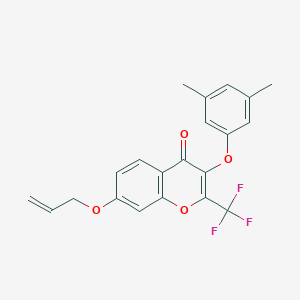
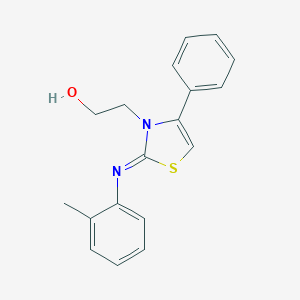
![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)
![methyl 4-[4-(4-methoxyphenyl)-2-sulfanyl-1H-imidazol-1-yl]benzoate](/img/structure/B380833.png)
![4-[(4-tert-butyl-3-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380834.png)
